molecular formula C17H19N3O7 B2874217 Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate CAS No. 1351623-09-0

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

Cat. No.: B2874217
CAS No.: 1351623-09-0
M. Wt: 377.353
InChI Key: VHQQJFUGJVJYFF-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group, linked to an azetidine (4-membered nitrogen-containing ring). The azetidine is further connected via a methyl acetate ester group, with the entire structure stabilized as an oxalate salt. This compound’s structural complexity combines pharmacologically relevant motifs:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities, often used in drug design .
  • Oxalate salt: Improves crystallinity and stability, facilitating handling and storage.

Properties

IUPAC Name

methyl 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQQJFUGJVJYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The azetidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocycles, emphasizing substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents/Linkers Synthesis Yield Key Properties/Applications References
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate 1,2,4-Oxadiazole Benzyl, azetidine, oxalate salt Not reported Enhanced stability via oxalate; conformational strain from azetidine
(3-Phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole Phenyl, benzoxazine Moderate ("ethical yields") Antibacterial potential; benzoxazine enhances π-π interactions
5-(Alkenyl)-2-amino-1,3,4-oxadiazoles 1,3,4-Oxadiazole Alkenyl, amino group Not specified Antibacterial activity; broader ring isomerism affects electronic properties
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles 1,3,4-Oxadiazole Alkylthio, aminophenyl High Reactivity with acyl chlorides; potential for derivatization

Key Observations

Heterocycle Isomerism :

  • The 1,2,4-oxadiazole in the main compound differs from 1,3,4-oxadiazoles (e.g., ) in nitrogen positioning, altering electronic distribution and hydrogen-bonding capacity. This impacts metabolic stability and target binding .

Substituent Effects: Benzyl vs. Azetidine vs. Benzoxazine: The strained azetidine may improve selectivity in biological interactions compared to the 6-membered benzoxazine ring, which offers planar rigidity for π-stacking .

Synthetic Approaches :

  • The main compound’s oxalate salt form suggests post-synthetic modification (e.g., acid-base reaction) for crystallization, a common strategy to improve purity .
  • Analogous compounds use hydrazones or acyl chlorides as intermediates, with yields varying based on substituent complexity .

Its azetidine-oxadiazole hybrid structure may target neurological or inflammatory pathways, given azetidine’s prevalence in bioactive molecules.

Research Implications

  • Drug Design: The azetidine-1,2,4-oxadiazole scaffold offers a novel template for CNS or antimicrobial agents, leveraging conformational strain and metabolic stability.
  • Material Science : Oxalate salt formation could be explored for co-crystallization strategies in polymorph screening.

Biological Activity

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₅H₁₈N₄O₄
Molecular Weight : 306.33 g/mol
IUPAC Name : this compound

The compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Oxidative Stress Modulation : Studies indicate that compounds containing oxadiazole rings can influence oxidative stress pathways. They may act as antioxidants or pro-oxidants depending on the cellular context, which is crucial in conditions like cancer and neurodegenerative diseases .
  • Enzyme Inhibition : The presence of the azetidine moiety suggests potential inhibition of specific enzymes involved in metabolic pathways. This could impact processes such as cell proliferation and apoptosis .
  • Receptor Interaction : The benzyl group may facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation and immune responses .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study highlighted that derivatives with the oxadiazole structure have minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .

Anticancer Potential

Several studies have reported the anticancer properties of oxadiazole-containing compounds. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and demonstrated significant antibacterial activity with an MIC value comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using human breast cancer cell lines showed that this compound induced cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound .

Data Table: Biological Activity Overview

Activity Type Effectiveness Reference
AntimicrobialSignificant against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionPotential inhibition observed

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